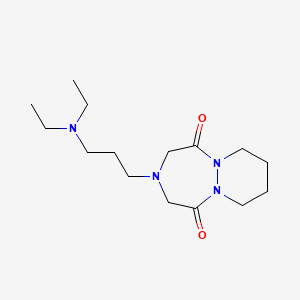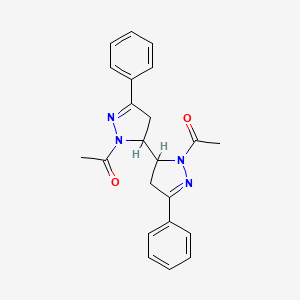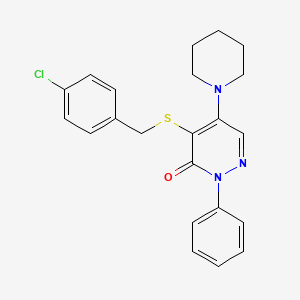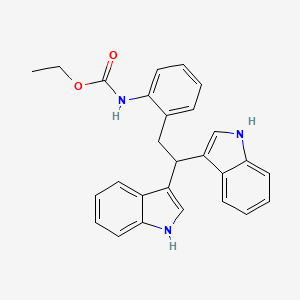![molecular formula C6H7NO2 B12921708 (S)-1,7a-dihydropyrrolo[1,2-c]oxazol-3(5H)-one](/img/structure/B12921708.png)
(S)-1,7a-dihydropyrrolo[1,2-c]oxazol-3(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1,7a-dihydropyrrolo[1,2-c]oxazol-3(5H)-one is a heterocyclic compound that belongs to the class of oxazolones.
Preparation Methods
The synthesis of (S)-1,7a-dihydropyrrolo[1,2-c]oxazol-3(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of amino alcohols with carbonyl compounds, followed by cyclization to form the oxazolone ring . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and controlled temperatures .
Chemical Reactions Analysis
(S)-1,7a-dihydropyrrolo[1,2-c]oxazol-3(5H)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups in the molecule
Common reagents used in these reactions include chiral squaramides for enantioselective additions and tertiary amine-urea compounds for asymmetric reactions . Major products formed from these reactions include highly functionalized γ-keto esters and other heterocyclic compounds .
Scientific Research Applications
(S)-1,7a-dihydropyrrolo[1,2-c]oxazol-3(5H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of (S)-1,7a-dihydropyrrolo[1,2-c]oxazol-3(5H)-one involves its interaction with specific molecular targets and pathways. For example, in catalytic reactions, it acts as a chiral catalyst, facilitating the formation of enantioselective products . The compound’s structure allows it to participate in various chemical transformations, making it a versatile tool in organic synthesis .
Comparison with Similar Compounds
(S)-1,7a-dihydropyrrolo[1,2-c]oxazol-3(5H)-one can be compared with other oxazolones and heterocyclic compounds:
Oxazol-5-(4H)-ones: These compounds share similar reactivity and are used in the synthesis of amino acids and other heterocycles.
Pyrrolo[1,2-c]thiazoles: These compounds have similar structural features and are used in similar applications.
The uniqueness of this compound lies in its specific stereochemistry and the ability to form highly functionalized products with excellent stereoselectivity .
Properties
Molecular Formula |
C6H7NO2 |
|---|---|
Molecular Weight |
125.13 g/mol |
IUPAC Name |
(7aS)-5,7a-dihydro-1H-pyrrolo[1,2-c][1,3]oxazol-3-one |
InChI |
InChI=1S/C6H7NO2/c8-6-7-3-1-2-5(7)4-9-6/h1-2,5H,3-4H2/t5-/m0/s1 |
InChI Key |
BOEKBAFJZFGCRD-YFKPBYRVSA-N |
Isomeric SMILES |
C1C=C[C@@H]2N1C(=O)OC2 |
Canonical SMILES |
C1C=CC2N1C(=O)OC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{3-[(Pyrimidin-2-yl)amino]phenyl}benzamide](/img/structure/B12921633.png)

![N-Methyl-6-phenylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12921641.png)

![2-Amino-5-{3-[(4-{6-[2-(chloromethyl)-1,3-dioxolan-2-yl]hexyl}phenyl)amino]propyl}-6-methylpyrimidin-4(1h)-one](/img/structure/B12921657.png)
![(E)-4-[(2-amino-7H-purin-6-yl)sulfanyl]but-3-en-2-one](/img/structure/B12921663.png)

![3-(2-Bromoethyl)-2,7-dimethyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12921674.png)

![9-Methyl-1,4-diphenyl-9h-pyrido[2,3-b]indol-1-ium iodide](/img/structure/B12921688.png)

![(6S)-N6-Propyl-N7-((S)-6-(propylamino)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6,7-triamine](/img/structure/B12921695.png)

